N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a thiazole ring
Mechanism of Action
Target of Action
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . The primary target of this compound is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound this compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The compound this compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacterium .
Result of Action
The result of the action of this compound is the disruption of the cell wall biosynthesis in Mycobacterium tuberculosis . This disruption leads to the death of the bacterium, making the compound potentially effective as an anti-tubercular agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process involves the coupling of the benzothiazole moiety with the thiophene ring via an amide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its combination of benzothiazole, thiophene, and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS3/c1-9-14(23-10(2)18-9)15(21)20-16-11(7-8-22-16)17-19-12-5-3-4-6-13(12)24-17/h3-8H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNWBBKOSYMKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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